N'-(2,2-diphenylacetyl)hexanehydrazide
Description
N'-(2,2-Diphenylacetyl)hexanehydrazide is a hydrazide derivative characterized by a hexanehydrazide backbone (six-carbon chain) linked to a 2,2-diphenylacetyl group. This compound combines lipophilic aromatic moieties with a flexible aliphatic chain, enabling diverse chemical interactions. The hexane chain enhances solubility in nonpolar solvents, while the diphenylacetyl group contributes to π-π stacking interactions, making it a versatile scaffold for further functionalization.
Properties
IUPAC Name |
N'-(2,2-diphenylacetyl)hexanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-3-6-15-18(23)21-22-20(24)19(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14,19H,2-3,6,15H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPMNRQTHBNRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylacetyl)hexanehydrazide typically involves the reaction of hexanehydrazide with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2,2-diphenylacetyl)hexanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-diphenylacetyl)hexanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N’-(2,2-diphenylacetyl)hexanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2,2-diphenylacetyl)hexanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
2-Oxo-N,N'-diphenylhexanehydrazide
- Structure: Features a hexanoyl group instead of a diphenylacetyl group, linked to a diphenylhydrazide moiety.
- Molecular Formula : C₁₈H₂₀N₂O₂ (MW: 296.36 g/mol).
- Synthesis: Reacts hexanoyl chloride with diphenylhydrazine.
- Applications : Used in polymer science and as a precursor for bioactive molecules. The absence of the diphenylacetyl group reduces aromatic interactions compared to the target compound .
N'-[(E)-(2-Chlorophenyl)methylidene]-2,2-diphenylacetohydrazide
- Structure : Replaces the hexane chain with a 2-chlorobenzylidene group.
- Key Features : Introduces an electron-withdrawing chlorine substituent, enhancing electrophilicity.
- Applications : Exhibits antimicrobial activity due to the chlorophenyl group’s bioactivity. The rigid benzylidene moiety limits conformational flexibility compared to the aliphatic hexane chain in the target compound .
N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- Structure : Incorporates a dimethoxyphenyl-hydrazinecarbonyl group and a diphenylacetamide.
- Molecular Formula : C₂₅H₂₅N₃O₄ (MW: 431.5 g/mol).
- Applications : Studied for anticancer properties; methoxy groups improve solubility but reduce metabolic stability compared to the target compound’s aliphatic chain .
N-({N'-[(Z)-(Naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- Structure : Substitutes the hexane chain with a naphthalene ring.
- Molecular Formula : C₂₇H₂₃N₃O₂.
- Applications : Used in material science for π-stacking in polymers. The naphthalene group increases hydrophobicity but reduces synthetic yield compared to the target compound .
Comparative Data Table
*Hypothetical formula based on structural analogy.
Key Differences and Implications
Hexane Chain vs. Aromatic Substituents :
- The hexane chain in this compound improves solubility in organic solvents, whereas aromatic substituents (e.g., naphthalene in ) enhance thermal stability but reduce bioavailability.
Electron-Withdrawing Groups :
- Chlorine in increases reactivity toward nucleophiles, making it suitable for antimicrobial applications, while methoxy groups in improve solubility but may lead to faster metabolic degradation.
Synthetic Complexity :
- Compounds with naphthalene or dimethoxyphenyl groups () require multi-step synthesis, reducing scalability compared to the straightforward hydrazide condensation used for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
